molecular formula C10H12N2O B6345595 (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide CAS No. 1598408-52-6

(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide

Cat. No.: B6345595
CAS No.: 1598408-52-6
M. Wt: 176.21 g/mol
InChI Key: TZMLKEOEFBYKPK-QPJJXVBHSA-N
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Description

(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide can be achieved through several methods. One common approach involves the reaction of 4-aminobenzaldehyde with N-methylacetamide in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a condensation mechanism, forming the desired enamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of saturated amides.

    Substitution: Formation of various substituted derivatives, depending on the reagents used.

Scientific Research Applications

(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure with a methoxy group instead of a methyl group.

    (2E)-3-(4-Aminophenyl)-N-ethylprop-2-enamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl group provides a different steric and electronic environment compared to similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

(E)-3-(4-aminophenyl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-7H,11H2,1H3,(H,12,13)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMLKEOEFBYKPK-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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